Home > Products > Screening Compounds P10275 > 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one -

4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

Catalog Number: EVT-4687549
CAS Number:
Molecular Formula: C22H24O4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Coumarin derivatives exhibit a wide range of biological activities, including:
    • Anti-inflammatory: []
    • Antimicrobial: [, , , , ]
    • Antiviral: []
    • Antitumor: []
    • Antioxidant: []
    • Enzyme inhibitory activities (e.g., acetylcholinesterase, monoamine oxidase B): [, ]
Synthesis Analysis
  • Various synthetic approaches exist for coumarin derivatives, including:
    • Pechmann condensation: This classic method involves the condensation of phenols with β-ketoesters. [, ]
    • Microwave-assisted synthesis: This approach allows for faster and more efficient synthesis of coumarin derivatives. []
Molecular Structure Analysis
  • Computational studies, including molecular docking, are frequently employed to investigate the structure-activity relationships of coumarin derivatives. [, , ]
Mechanism of Action
  • Some mechanisms include:
    • Inhibition of enzymes: E.g., acetylcholinesterase inhibition for Alzheimer's disease [, ] or monoamine oxidase B inhibition for Parkinson's disease [].
Physical and Chemical Properties Analysis
  • They typically exhibit fluorescence under UV light, making them useful in various applications, including fluorescent probes and sensors. [, , ]
Applications
  • Coumarin derivatives have found applications in various fields:
    • Medicinal Chemistry: Development of drugs for various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and bacterial infections. [, , , , , , , , ]
    • Fluorescent probes and sensors: Due to their fluorescence properties, coumarins are used in bioimaging, sensing of metal ions, and other analytical applications. [, , ]

7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)

Compound Description: NW-1772 is a potent and selective monoamine oxidase B (MAO-B) inhibitor []. It demonstrates rapid blood-brain barrier penetration, reversible inhibitory activity, and low in vitro toxicity, suggesting its potential as a clinical candidate for neurodegenerative diseases [].

7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one

Compound Description: This compound is a Schiff base derivative of coumarin investigated for its potential as a proton transfer switch []. The research focuses on its tautomerism in various solvents, revealing that the enol form dominates in aprotic solvents, while the keto form increases with solvent polarity and hydrogen-bonding ability [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. Both compounds are substituted at the 7- and 8- positions. While 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has a butyl group at the 4-position, the related compound has a methyl group. Additionally, the related compound has a (phenylimino)methyl group at the 8-position, highlighting the structural diversity at this position within the coumarin derivatives [].

7-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-4-methyl-2H-chromen-2-one

Compound Description: This compound is a Schiff base derivative of coumarin 120 []. Crystallographic analysis revealed two structurally similar but crystallographically independent molecules in the asymmetric unit, both existing in E configurations with respect to the C=N double bonds [].

Relevance: This Schiff base shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of the (3,5-di-tert-butyl-2-hydroxybenzylidene)amino group at the 7-position instead of the (2-methoxybenzyl)oxy group in the target compound highlights the diverse substituents possible at this position [].

4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one (4)

Compound Description: This compound is a thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one []. It was further reacted with ethyl-2-bromo isobutyrate to yield a novel thiofibrate derivative [].

Relevance: This thiofibrate derivative shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of the (5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy group at the 7-position, in contrast to the (2-methoxybenzyl)oxy group in the target compound, demonstrates the possibility for diverse functionalities at this position [].

4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one (5)

Compound Description: This compound is another thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one []. Like compound 4, it was also further reacted with ethyl-2-bromo isobutyrate to yield a novel thiofibrate derivative [].

Relevance: This thiofibrate derivative is closely related to compound 4 and shares the same core structure and 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The (5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy group at the 7-position, compared to the (2-methoxybenzyl)oxy group in the target compound, highlights the potential for attaching diverse heterocyclic moieties at this position [].

(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide

Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active coumarin derivatives, including Schiff's bases, thiosemicarbazides, and oxadiazoles []. These derivatives were tested for antimicrobial, analgesic, and anti-inflammatory activities [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of the (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide group, as opposed to the butyl and (2-methoxybenzyl)oxy groups in the target compound, illustrates the diverse functionalities possible at the 4- and 7-positions of the coumarin scaffold [].

7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one

Compound Description: This compound is formed by reacting 4-methyl-7-hydroxycoumarin with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide []. Crystallographic studies revealed two molecules in the asymmetric unit, each with a planar benzopyran ring system and a chair conformation for the dioxaphosphorinane ring [].

Relevance: This compound shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a phosphorous-containing ring system at the 7-position, instead of the (2-methoxybenzyl)oxy group found in 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, exemplifies the structural variations possible at this position [].

8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC)

Compound Description: CSHMC exhibits significant antitubercular activity in guinea pigs infected with Mycobacterium tuberculosis []. Its efficacy is comparable to standard drugs like isoniazid and rifampicin, without exhibiting hematological, hepato-, or nephrotoxicity [].

Relevance: CSHMC shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a (4-chlorophenyl)sulfonyl group at the 8-position, compared to the methyl group in the target compound, demonstrates the variability at this position and its potential impact on biological activity [].

7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one

Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit with conformational differences, particularly in the relative orientation of the 3-oxo-2-(phenylmethylidene)butoxy substituent with respect to the chromen-2-one residue [].

Relevance: This compound shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a bulky and conformationally flexible substituent like (2E)-2-benzylidene-3-oxobutoxy at the 7-position, compared to the (2-methoxybenzyl)oxy group in 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, highlights the structural diversity at this position [].

6-Methyl-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one

Compound Description: This compound's crystal structure was a subject of discussion at the 33rd International Conference on Solution Chemistry [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. While the target compound has substitutions at the 4, 7, and 8 positions, this related compound demonstrates substitutions at the 4 and 6 positions, highlighting the diversity in possible substitution patterns on the coumarin scaffold [].

Compound Description: These compounds, incorporating alpha tetra, beta tetra, and beta octa 4-(4-methoxyphenyl)-8-methyl-coumarin-7-oxy, and beta octa 4-chloro-5-(4-(4-methoxyphenyl)-8-methylcoumarin-7-oxy) substitutions, were synthesized and investigated for their gas sensing and electrochemical properties [].

Relevance: These compounds, though not directly comparable to 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one due to their complexity and incorporation into iron(II) phthalocyanine systems, highlight the use of 2H-chromen-2-one moieties as building blocks for materials with specific electrochemical and sensing properties [].

8-((E)-((4-((E)-1-((benzyloxy)imino)ethyl)phenyl)imino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Compound Description: The crystal structure of this compound has been determined, revealing triclinic P1̅ symmetry and specific unit cell parameters [].

Relevance: This compound shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a complex substituent at the 8-position, as opposed to the methyl group in the target compound, further demonstrates the structural diversity possible at this position within coumarin derivatives [].

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Compound Description: This compound's crystal structure reveals intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking interactions [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a piperazine-containing substituent at the 8-position, unlike the methyl group in the target compound, highlights the diverse functionalities that can be incorporated at this position [].

4-Anilino-3-((4-benzylpiperazin-1-yl)-methyl)-2H-chromen-2-one

Compound Description: X-ray crystallography revealed that this compound crystallizes in the tetragonal space group I41/a. The structure shows a chair conformation for the pyrazine ring and the presence of inter- and intramolecular hydrogen bonding [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. This related compound exhibits substitutions at the 3 and 4 positions of the coumarin ring, contrasting with the 4, 7, and 8 substitutions in the target compound. This difference emphasizes the potential for variations in substitution patterns on the coumarin scaffold [].

4-hydroxy-3-((3E)-3-(hydroxyimino)-1-(4- nitrophenyl)butyl)-2H-chromen-2-one

Compound Description: This compound's structure, determined via X-ray crystallography, reveals an orthorhombic crystal system [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The substitutions at the 3 and 4 positions in this compound, compared to the 4, 7, and 8 positions in 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, highlight the possible variations in substitution patterns on the coumarin ring system [].

(E)-7-[(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy]-8-(3-arylacryloyl)-4-methyl-2H-chromen-2-ones

Compound Description: These hybrid compounds, incorporating coumarin, 1,2,3-triazole, and chalcone substructures, were synthesized and screened for their antimicrobial activity [].

Relevance: These compounds share the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of (E)-[(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy] and (3-arylacryloyl) groups at the 7- and 8-positions, respectively, highlights the structural diversity possible at these positions [].

7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate

Compound Description: Crystallographic analysis of this compound revealed a nearly planar coumarin ring system perpendicular to the benzene ring [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a 7-hydroxy and an 8-(3-methylbenzoyl) group, compared to the 7-[(2-methoxybenzyl)oxy] and 8-methyl groups in the target compound, demonstrates the structural diversity possible at these positions [].

(4E)-4-(8-methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: The crystal structure of this compound highlights its molecular conformation and intermolecular interactions, including C—H⋯O interactions and π–π interactions [].

Relevance: This compound, while containing the 2H-chromen-2-one moiety, is structurally distinct from 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one as it features a pyrazolone ring system fused to the coumarin core. This distinction highlights the diverse ways in which coumarin can be incorporated into larger, more complex molecular structures [].

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

Compound Description: These derivatives, encompassing Schiff's bases, formic acid hydrazides, and oxadiazoles, were synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and evaluated for their antimicrobial activity [].

2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate

Compound Description: The crystal structure of this compound reveals a planar chromene ring and a tert-butyl group exhibiting rotational disorder [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. This related compound showcases a simple ester linkage at the 4-position of the coumarin ring, demonstrating the potential for modifications at this position [].

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

Compound Description: The crystal structure of this compound reveals a planar benzopyran-2-one ring system and various intermolecular interactions, including π–π stacking and C—H⋯O hydrogen bonding [].

Relevance: This compound shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of acetyl and acetoxy groups at the 8- and 7-positions, respectively, compared to the methyl and (2-methoxybenzyl)oxy groups in the target compound, showcases the structural variations possible at these positions [].

4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate

Compound Description: The crystal structure of this compound highlights its planar 2H-chromene ring and the orientation of the 4-fluorophenyl ring [].

Relevance: This compound shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a 4-fluorobenzenesulfonate group at the 7-position, instead of the (2-methoxybenzyl)oxy group found in 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, exemplifies the potential for introducing diverse functional groups at this position [].

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089 is a radiolabeled compound synthesized using [14C]methyl iodide. Its structure includes a tetrahydropyran-2-one ring system, which while similar to the coumarin core, differs in the saturation level of the ring [].

Relevance: While this compound does not contain the 2H-chromen-2-one core, its synthesis using a radiolabeled precursor and its partially saturated pyran-2-one ring system highlight the broader chemical space and potential applications of compounds related to 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, particularly in the context of radiolabeling and medicinal chemistry [].

Compound Description: This compound is a novel Schiff base synthesized from 4-Methyl 7-hydroxy 8-formyl coumarin and N-methylamino propylene diamine. It acts as a bidentate ligand, forming complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II) []. These complexes exhibit antimicrobial and antifungal activities [].

Relevance: This Schiff base shares the 2H-chromen-2-one core and a 4-methyl substitution with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of an 8-((Z)-{(3- (N-methylamino) propyl) imino}methyl)-7- hydroxy group instead of the 7-[(2-methoxybenzyl)oxy]-8-methyl substitution in 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one showcases the potential for different substituents and their ability to introduce metal-chelating properties [].

Methyl N-4-(4-methoxyphenoxy)methyl-2-oxo-2H-chromen-7-ylcarbamate

Compound Description: The crystal structure of this compound reveals a dihedral angle of 5.34 (6)° between the 2H-chromene ring system and the benzene ring. The crystal packing exhibits N—H⋯O hydrogen bonds, C—H⋯O interactions, and π–π stacking interactions [].

Relevance: This compound shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of a methyl carbamate group at the 7-position, contrasted with the (2-methoxybenzyl)oxy group in the target compound, demonstrates the diverse functionalities possible at this position on the coumarin scaffold [].

4-methylthiopyrano[2,3-h]chromen-2(8H)-one analogs

Compound Description: These thiotricyclic heterocyclic compounds, derived from 7-hydroxy-4-methyl-coumarin, were synthesized and evaluated for their anti-HIV activity. The study explored the structure-activity relationship (SAR) of these analogs, particularly focusing on the impact of substituents at the 6-position and the presence of dihydroxy groups [].

Relevance: While structurally distinct from 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one due to the fused thiopyrano ring, these compounds highlight the broader chemical space and biological potential of molecules containing the 2H-chromen-2-one moiety. The study's focus on SAR further emphasizes the importance of specific substitutions on the coumarin core for desired biological activities [].

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate

Compound Description: This compound serves as a vital intermediate in synthesizing small-molecule anticancer drugs. The efficient four-step synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions [].

Relevance: Although this compound doesn't directly contain the 2H-chromen-2-one core, its role as a building block for anticancer agents highlights the broader significance of heterocyclic compounds in medicinal chemistry, a field where coumarin derivatives like 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one also hold potential [].

7-hidroksi-8-[4-metil-piperazin-1-yl)metil]2H-kromen-2-on

Compound Description: This molecule was subjected to computational studies, including density functional theory (DFT) calculations, to investigate its chemical activity, molecular electrostatic potential, and nonlinear optical properties. Molecular docking studies were also performed to assess its binding affinity and interactions with a target protein [].

Relevance: This compound is structurally identical to compound 13, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, mentioned earlier. It shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The computational studies performed on this compound provide valuable insights into its potential biological activities and interactions with biological targets [].

3-methyl-1-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl-4,5-dihydro-1H-pyrazol-5-one derivatives

Compound Description: These compounds are bi-heterocycles combining benzopyrones (coumarins) and pyrazolone moieties. They were synthesized and evaluated for their antimicrobial activity against various bacterial strains. In silico ADME (absorption, distribution, metabolism, and excretion) evaluations were also conducted to assess their drug-likeness and potential toxicity [].

7-hydroxy-4-methyl-8-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-ylimino)methyl)-2H-chromen-2-one (CTC)

Compound Description: CTC is a coumarin-based fluorescent dye developed for actin visualization. This dye directly binds to actin without requiring a secondary intermediate or actin-binding domain. It exhibits red fluorescence, good photostability, and low cytotoxicity, making it suitable for both in vivo and in vitro imaging of actin [, ].

Relevance: CTC shares the 2H-chromen-2-one core with 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. The presence of two coumarin moieties linked by a thiazole ring in CTC, compared to the single coumarin unit in the target compound, highlights the possibility of creating larger, more complex structures with enhanced functionalities, such as fluorescence, for specific applications [, ].

(2R,4R,4aR,7R,8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol

Compound Description: This compound, characterized by its analgesic activity, was analyzed for residual organic solvents using gas chromatography. The study aimed to ensure the purity and safety of the compound for potential pharmaceutical applications [].

Relevance: Although this compound doesn't share the 2H-chromen-2-one core, its partially saturated chromen-4-ol structure and demonstrated biological activity highlight the broader structural diversity and potential applications of compounds related to 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, particularly in medicinal chemistry [].

5,7-dihydroxy-6-methyl-3-(2’,4’-dihydroxybenzyl)-chroman-4-one

Compound Description: This compound was identified as a major component in the stem bark extract of Securidaca longipedunculata using liquid chromatography-mass spectrometry (LC-MS/MS) [, ].

6-alkylacylamino-4-methyl-2H-1,4-benzothiazin-3-one derivatives

Compound Description: These compounds, synthesized from 2-chloro-5-nitro-aniline through a multistep process involving cyclization, alkylation, reduction, and acylation, were evaluated for their in vitro bacteriostatic activity [].

Relevance: Although these compounds contain a benzothiazine core instead of the 2H-chromen-2-one moiety, their synthesis and evaluation for antimicrobial activity highlight the broader interest in exploring heterocyclic compounds, including coumarins like 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, for their potential therapeutic applications [].

Compound Description: These compounds were designed and synthesized as potential therapeutics for Alzheimer's disease (AD). They target both the catalytic and peripheral anionic sites of acetylcholinesterase (AChE), an enzyme involved in AD pathogenesis. The study emphasized the importance of linker length and amino group properties for optimal inhibitory activity [].

Relevance: This group of compounds directly includes 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one as a core structure. The research highlights the possibility of transforming this specific compound into a bivalent AChE inhibitor by incorporating appropriate linkers and functional groups. This strategy exemplifies a targeted approach to developing therapeutics for complex diseases like AD [].

Compound Description: These compounds, designed as multitarget-directed ligands for AD, incorporate alkyl chains of variable lengths with terminal amino groups at the 6- or 7-position of the coumarin core. The study highlighted the potential of these derivatives as AChE/BuChE inhibitors and inhibitors of Aβ42 self-aggregation, key targets for AD treatment [].

Relevance: This class of compounds directly relates to 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one as it explores modifications at the 6- and 7-positions of the coumarin scaffold. The introduction of alkyl chains and amino groups aims to optimize interactions with target proteins relevant to AD, emphasizing the potential of the core structure for further development into therapeutic agents [].

Properties

Product Name

4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one

IUPAC Name

4-butyl-7-[(2-methoxyphenyl)methoxy]-8-methylchromen-2-one

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C22H24O4/c1-4-5-8-16-13-21(23)26-22-15(2)19(12-11-18(16)22)25-14-17-9-6-7-10-20(17)24-3/h6-7,9-13H,4-5,8,14H2,1-3H3

InChI Key

HILCJLHJSKSARE-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.